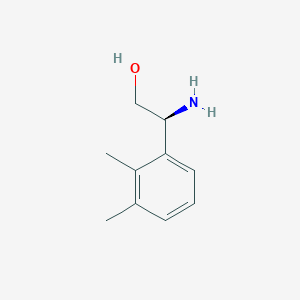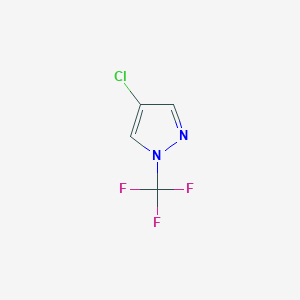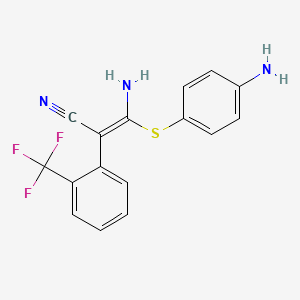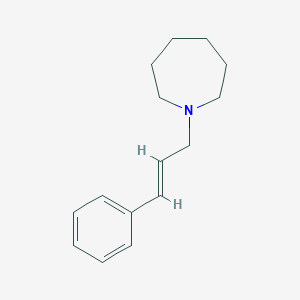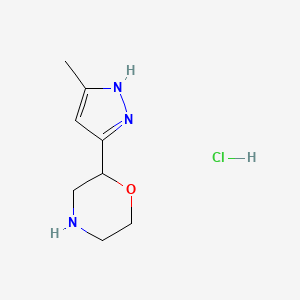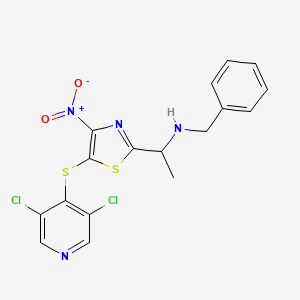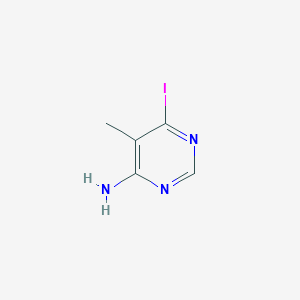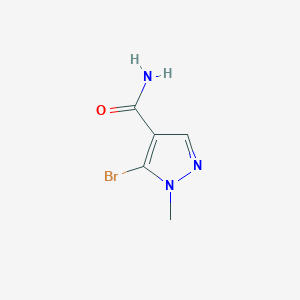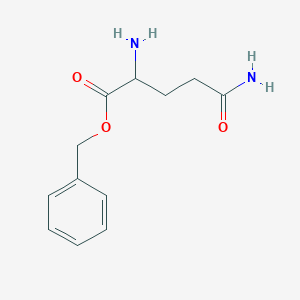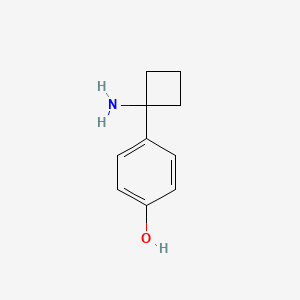
4-(1-Aminocyclobutyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Aminocyclobutyl)phenol is an organic compound with the molecular formula C10H13NO It features a phenol group substituted with a 1-aminocyclobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminocyclobutyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-bromophenol with 1-aminocyclobutane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Aminocyclobutyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt (KSO3)2NO
Reduction: Sodium borohydride (NaBH4), tin(II) chloride (SnCl2)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, and sulfonated phenols
Aplicaciones Científicas De Investigación
4-(1-Aminocyclobutyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(1-Aminocyclobutyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating cell signaling pathways and gene expression.
Comparación Con Compuestos Similares
4-(1-Aminocyclobutyl)phenol can be compared with other phenolic compounds, such as:
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
Hydroquinone: A phenolic compound with two hydroxyl groups in the para position.
Pyrogallol: A phenolic compound with three hydroxyl groups in the 1,2,3 positions.
Uniqueness
This compound is unique due to the presence of the 1-aminocyclobutyl group, which imparts distinct chemical and biological properties compared to other phenolic compounds .
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
4-(1-aminocyclobutyl)phenol |
InChI |
InChI=1S/C10H13NO/c11-10(6-1-7-10)8-2-4-9(12)5-3-8/h2-5,12H,1,6-7,11H2 |
Clave InChI |
HPTBGWHGKNLUNH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=CC=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


